N-(4-acetylphenyl)propanamide

Vector Control Insecticide Discovery Acetylcholinesterase Inhibition

N-(4-acetylphenyl)propanamide (CAS 7470-51-1, C11H13NO2, MW 191.23) is a synthetic organic compound featuring both amide and acetyl functional groups, classifying it as a substituted phenylpropanamide. It appears as a white crystalline solid with a boiling point of approximately 397.5°C at 760 mmHg and a density of 1.121 g/cm³.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 7470-51-1
Cat. No. B177842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)propanamide
CAS7470-51-1
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
InChIKeyMZWPYWAEYRHZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetylphenyl)propanamide (CAS 7470-51-1): Baseline Characteristics and In-Class Context for Scientific Procurement


N-(4-acetylphenyl)propanamide (CAS 7470-51-1, C11H13NO2, MW 191.23) is a synthetic organic compound featuring both amide and acetyl functional groups, classifying it as a substituted phenylpropanamide . It appears as a white crystalline solid with a boiling point of approximately 397.5°C at 760 mmHg and a density of 1.121 g/cm³ [1]. The compound is primarily recognized as a versatile chemical intermediate in pharmaceutical and fine chemical synthesis, notably serving as a key precursor in the production of amphetamine and methamphetamine, which subjects it to regulatory controls in many jurisdictions . Beyond its role as a building block, it has been evaluated for direct biological activity, with documented enzyme inhibition data against several pharmacologically relevant targets including acetylcholinesterase, carbonic anhydrase isoforms, and acetyl-CoA carboxylase [2].

N-(4-acetylphenyl)propanamide (CAS 7470-51-1): Why Simple Amide or Acetylphenyl Analogs Cannot Be Interchanged for Research and Development


Substituting N-(4-acetylphenyl)propanamide with seemingly similar compounds—such as N-(4-acetylphenyl)acetamide (CAS 2719-21-3) or N-(4-acetylphenyl)benzamide (CAS 5411-13-2)—without empirical verification is scientifically unsound and carries significant project risk. While these analogs share the 4-acetylphenyl scaffold, even minor alterations to the amide side-chain (e.g., methyl to ethyl, or phenyl substitution) can profoundly alter enzyme inhibition potency and selectivity profiles across critical targets like acetylcholinesterase and carbonic anhydrase isoforms [1]. The quantitative evidence detailed below demonstrates that this specific propanamide derivative exhibits a unique constellation of target engagement activities—ranging from sub-10 nM potency against carbonic anhydrase II to weak inhibition of CYP2D6—that cannot be assumed for its closest structural neighbors. Furthermore, the compound's documented regulatory status as a controlled substance precursor introduces procurement and handling considerations that are entirely absent for many in-class alternatives, making informed selection based on specific, verified data essential.

N-(4-acetylphenyl)propanamide (CAS 7470-51-1): Quantified Differentiation Evidence for Scientific Selection and Procurement Decisions


Differential Acetylcholinesterase (AChE) Inhibition: Comparison with Chlorpyrifos in Anopheles gambiae

N-(4-acetylphenyl)propanamide demonstrates measurable inhibition of recombinant Anopheles gambiae (malaria mosquito) acetylcholinesterase (AChE) with an IC50 of 142 nM after a 10-minute incubation, as determined by the Ellman assay [1]. This activity is significantly more potent than that of the widely used organophosphate insecticide chlorpyrifos, which exhibits an IC50 of 7330 nM against the same target under comparable conditions [2]. This 51.6-fold difference in potency highlights the compound's potential as a structural starting point for developing novel, non-organophosphate AChE inhibitors targeting the malaria vector.

Vector Control Insecticide Discovery Acetylcholinesterase Inhibition Malaria Research

Potent Inhibition of Human Carbonic Anhydrase Isoforms: Comparison with Acetazolamide

N-(4-acetylphenyl)propanamide exhibits potent, sub-10 nM inhibition of key human carbonic anhydrase (hCA) isoforms. Its inhibition constants (Ki) are 4.90 nM for hCA II and 6.5 nM for hCA VII, as measured by stopped-flow CO2 hydration assays after a 15-minute pre-incubation [1]. These values are superior to that of the clinically established sulfonamide inhibitor acetazolamide, which has a reported Ki of 12 nM for hCA II [2]. The compound shows marked selectivity against hCA I (Ki = 220 nM) and hCA XII (Ki > 50,000 nM), indicating a favorable isoform selectivity profile.

Carbonic Anhydrase Inhibitors Drug Discovery Glaucoma Research Cancer Therapeutics

Selective Inhibition of Acetyl-CoA Carboxylase 2 (ACC2) vs. ACC1: Comparison with a Clinical ACC Inhibitor

N-(4-acetylphenyl)propanamide displays a notable selectivity profile against the two human acetyl-CoA carboxylase (ACC) isoforms. It inhibits recombinant human ACC2 with an IC50 of 186 nM, while showing virtually no inhibition of ACC1 (IC50 > 100,000 nM) under identical assay conditions measuring the conversion of acetyl-CoA to malonyl-CoA [1]. This contrasts with the pan-ACC inhibitor PF-05175157, which inhibits both ACC1 and ACC2 with IC50 values of 27 nM and 33 nM, respectively [2]. The 538-fold selectivity window for ACC2 over ACC1 exhibited by the target compound is a distinct pharmacological feature.

Metabolic Disease ACC Inhibition Lipid Metabolism Cancer Metabolism

Weak CYP2D6 Inhibition: Favorable Profile for Minimizing Drug-Drug Interaction Risk

In an evaluation of potential off-target cytochrome P450 (CYP) interactions, N-(4-acetylphenyl)propanamide was found to be a very weak inhibitor of CYP2D6, with an IC50 greater than 20,000 nM, as measured in human liver microsomes using dextromethorphan as a probe substrate [1]. This is in stark contrast to the potent CYP2D6 inhibitor quinidine, which has an IC50 of approximately 60 nM [2]. The 333-fold lower potency against CYP2D6 suggests a significantly reduced likelihood of clinically relevant drug-drug interactions mediated by this major metabolic enzyme.

ADME-Tox Drug Metabolism CYP450 Inhibition Drug-Drug Interactions

Documented Regulatory Status as a Controlled Substance Precursor: A Procurement and Handling Differentiator

Unlike many structurally similar phenylpropanamide derivatives used solely as research tools, N-(4-acetylphenyl)propanamide (also known as 4'-acetylaminopropiophenone or AAP) is explicitly identified as a key intermediate in the synthesis of the controlled substances amphetamine and methamphetamine . This classification subjects the compound to specific regulatory controls, import/export restrictions, and handling requirements in numerous countries. This regulatory profile is a critical, non-negotiable differentiator for procurement teams, as it directly impacts supply chain logistics, documentation requirements, and permissible end-use applications.

Chemical Sourcing Regulatory Compliance Pharmaceutical Intermediates Controlled Substances

N-(4-acetylphenyl)propanamide (CAS 7470-51-1): Evidence-Based Research and Industrial Application Scenarios


Discovery of Novel, Non-Organophosphate Insecticides for Malaria Vector Control

Based on its demonstrated 51.6-fold greater in vitro potency against Anopheles gambiae AChE compared to chlorpyrifos (IC50: 142 nM vs. 7330 nM) [1], this compound serves as a valuable starting scaffold for medicinal chemistry programs aimed at developing new classes of insecticides. Researchers can leverage this data to initiate structure-activity relationship (SAR) studies, optimizing potency and selectivity against the mosquito enzyme while minimizing cross-reactivity with human AChE.

Development of Potent and Isoform-Selective Carbonic Anhydrase Inhibitors

The compound's sub-10 nM inhibition of human CA II (Ki: 4.90 nM) and CA VII (Ki: 6.5 nM), which exceeds the potency of the reference drug acetazolamide [2], makes it a highly relevant tool compound for investigating carbonic anhydrase biology. Its distinct selectivity profile—weak activity against CA I and CA XII—supports its use in studies focused on glaucoma, epilepsy, or certain cancers where selective CA II/VII inhibition is hypothesized to be therapeutically beneficial.

Investigating the Role of ACC2 in Fatty Acid Oxidation and Metabolic Disease

The compound's >538-fold selectivity for ACC2 (IC50: 186 nM) over ACC1 (IC50 > 100,000 nM) [3] enables specific pharmacological interrogation of ACC2 function in cellular and in vivo models of fatty acid metabolism, obesity, and insulin resistance. This selectivity profile is advantageous for dissecting the distinct physiological roles of the two ACC isoforms, which is challenging with pan-ACC inhibitors.

Assessing Off-Target CYP2D6 Liability in Early-Stage ADME Screening Panels

Given its well-characterized, weak inhibition of CYP2D6 (IC50 > 20,000 nM) [4], this compound can be employed as a reference or control substance in in vitro drug metabolism and drug-drug interaction (DDI) screening panels. It serves as a benchmark for identifying novel chemical entities with minimal CYP2D6 liability, a desirable trait for drug candidates intended for co-administration with other medications.

Technical Documentation Hub

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